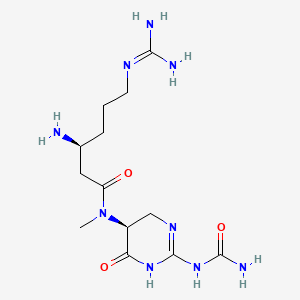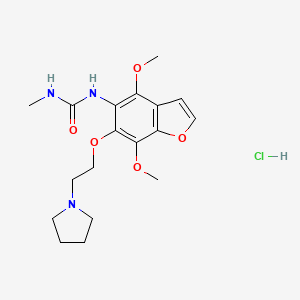![molecular formula C17H17N5O4S2 B1227893 N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B1227893.png)
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide is a sulfonamide.
Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : Novel heterocyclic compounds incorporating the sulfamoyl moiety have been synthesized, demonstrating promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Isoxazole-Based Heterocycles : Similar work focused on isoxazole-based heterocycles, which also showed significant antimicrobial properties (Darwish et al., 2014).
Synthesis of Novel Derivatives
- Novel Isoxazolines and Isoxazoles : Research has been conducted on the synthesis of novel isoxazolines and isoxazoles, showcasing the versatility of the compound in creating diverse chemical structures (Rahmouni et al., 2014).
Structure-Activity Relationships
Selective Endothelin A Antagonist : A study explored the structure-metabolism relationships to identify analogues with improved pharmacokinetic properties for potential therapeutic use (Humphreys et al., 2003).
Antibacterial Activity of New Derivatives : Research into novel pyrazole derivatives highlighted the antibacterial potential of compounds synthesized using this chemical structure (Mohammed & Zimam, 2021).
Novel Antitumor Activities : A study synthesized various derivatives to evaluate their antitumor activity, showing promising results in comparison to existing treatments (Alqasoumi et al., 2009).
Anti-amoebic Agent : An analysis of the electronic structure and molecular docking of a related compound was conducted to explore its anti-amoebic potential (Shukla & Yadava, 2020).
Fluorescence Binding Studies
- Interactions with Bovine Serum Albumin : Studies into the interactions of derivatives with bovine serum albumin via fluorescence and UV–vis spectral studies have been conducted (Meng et al., 2012).
Synthesis of Novel Compounds
Novel Heterocyclic Compounds : Research involved the synthesis of novel heterocyclic compounds having a sulfamido moiety, with evaluated antibacterial and antifungal activities (Nunna et al., 2014).
Isoxazole Anti-tumor Compounds : A study on the synthesis of novel isoxazole compounds revealed their potential anti-tumor activities (Hao-fei, 2011).
Impurity Analysis in Pharmaceuticals
- Identification of Impurities : Analysis of an impurity in the antibacterial drug sulfamethizole was performed, showcasing the compound's relevance in pharmaceutical quality control (Talagadadeevi et al., 2012).
Herbicide Design
- Herbicide Inhibitors : A study on pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase in herbicides, integrated various techniques including molecular docking and density functional theory calculation (He et al., 2007).
Propriétés
Nom du produit |
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide |
|---|---|
Formule moléculaire |
C17H17N5O4S2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H17N5O4S2/c1-11-12(2)21-26-16(11)22-28(24,25)14-6-4-13(5-7-14)20-15(23)10-27-17-18-8-3-9-19-17/h3-9,22H,10H2,1-2H3,(H,20,23) |
Clé InChI |
ITWOKBFSQVWDTA-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
SMILES canonique |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B1227810.png)
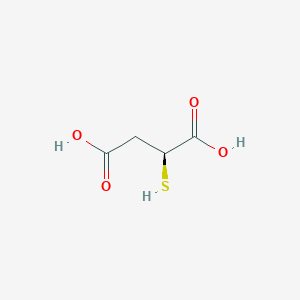

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)
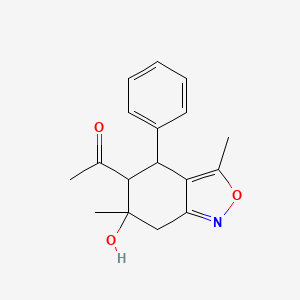
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
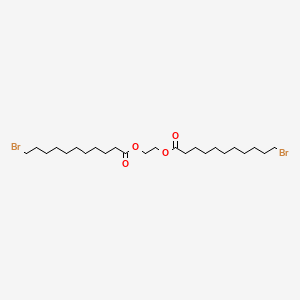
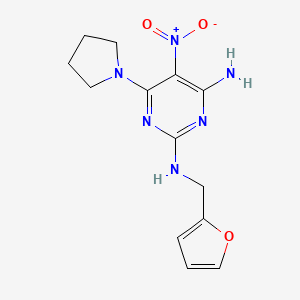
![4-[3-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1227826.png)


